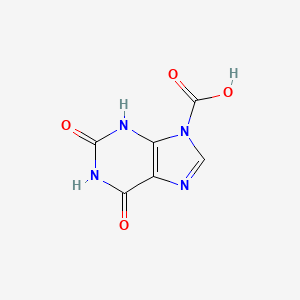
1,2,3,6-Tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction typically requires the use of solvents such as toluene or acetic acid and may involve intermediate steps to protect functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state purine derivatives, while reduction can produce lower oxidation state compounds .
Scientific Research Applications
1,2,3,6-Tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid: Similar in structure but differs in the ring system.
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-(4-methylbenzylidene)acetohydrazide: Another derivative with additional functional groups.
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: Related to acyclovir, used in antiviral research.
Uniqueness
1,2,3,6-Tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid is unique due to its specific purine ring structure and the presence of carboxylic acid functionality, which imparts distinct chemical and biological properties .
Properties
CAS No. |
71965-22-5 |
|---|---|
Molecular Formula |
C6H4N4O4 |
Molecular Weight |
196.12 g/mol |
IUPAC Name |
2,6-dioxo-3H-purine-9-carboxylic acid |
InChI |
InChI=1S/C6H4N4O4/c11-4-2-3(8-5(12)9-4)10(1-7-2)6(13)14/h1H,(H,13,14)(H2,8,9,11,12) |
InChI Key |
WKBPMGCUQROFFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1C(=O)O)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11904201.png)
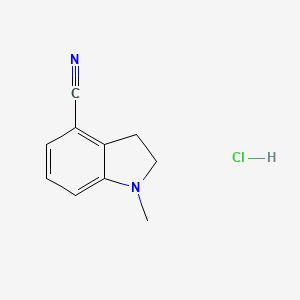
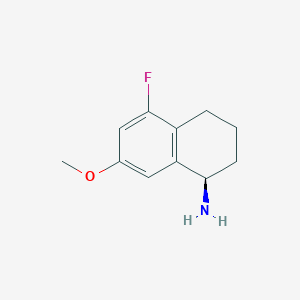
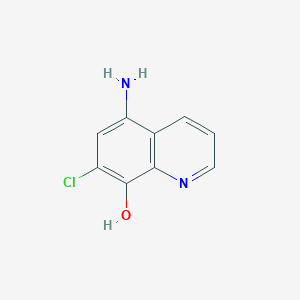
![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11904217.png)
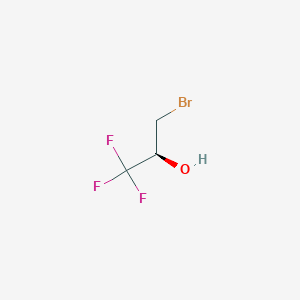




![Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11904251.png)
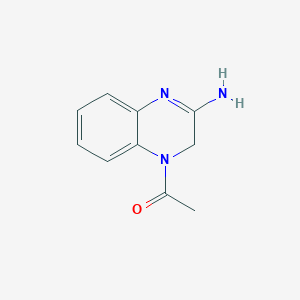
![6-Thia-2-azaspiro[4.5]decane 6,6-dioxide](/img/structure/B11904282.png)
